molecular formula C13H10O2 B11748664 1-(Naphthalen-1-yl)propane-1,2-dione

1-(Naphthalen-1-yl)propane-1,2-dione

Cat. No.: B11748664
M. Wt: 198.22 g/mol
InChI Key: DDDYQSDDTYMOIX-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)propane-1,2-dione is an organic compound with the molecular formula C13H10O2. It is characterized by a naphthalene ring attached to a propane-1,2-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Naphthalen-1-yl)propane-1,2-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)propane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

1-(Naphthalen-1-yl)propane-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)propane-1,2-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to interact with various proteins and receptors, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Di(naphthalen-2-yl)propane-1,3-dione: Similar in structure but with different substitution patterns on the naphthalene ring.

    N1-(Naphthalen-1-yl)propane-1,3-diamine: Contains an amine group instead of a diketone moiety.

    1-(Naphthalen-1-yl)propan-1-amine: Features an amine group attached to the propane chain .

Uniqueness

1-(Naphthalen-1-yl)propane-1,2-dione is unique due to its specific combination of a naphthalene ring and a diketone moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

1-naphthalen-1-ylpropane-1,2-dione

InChI

InChI=1S/C13H10O2/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3

InChI Key

DDDYQSDDTYMOIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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